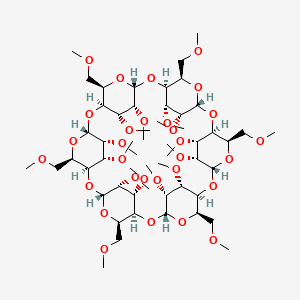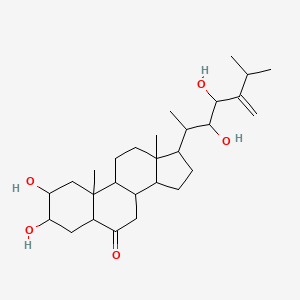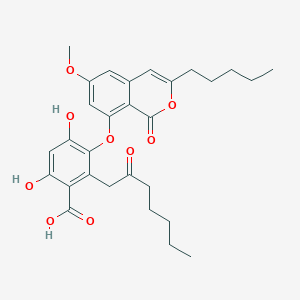
Beta-Collatolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Collatolic acid is a member of isocoumarins.
Applications De Recherche Scientifique
Antitumor Properties and Mechanisms
Beta-Collatolic acid, a compound derived from natural sources, has shown potential in cancer therapy. It directly affects mitochondria and triggers the death of cancer cells, representing an alternative when certain chemotherapy drugs fail. Its antitumor properties are significant, especially considering its selectivity towards cancer cells over non-malignant cells and normal tissues. Ongoing development and clinical trials by various groups, including the U.S. National Cancer Institute, underscore its potential as a future cancer therapeutic agent (Ali-Seyed et al., 2016).
Role in Fuel Metabolism and Starvation
Beta-Collatolic acid has been identified as important in the context of fuel metabolism during starvation. It is considered beneficial in states of energy crisis, such as ischemic conditions, myocardial insufficiency, and physical fatigue. This highlights its potential therapeutic applications in conditions where efficient energy utilization is critical (Cahill, 2006).
Antioxidant Properties
Studies have shown that Beta-Collatolic acid exhibits antioxidant properties. It has been found to demonstrate superior superoxide anion scavenging activity compared to other compounds. This implies its potential use as an antioxidant agent in various therapeutic applications (Millot et al., 2008).
Potential in Bone Tissue Engineering
Research into the application of Beta-Collatolic acid in bone tissue engineering shows promise. Studies indicate that it can promote bone formation and has good biocompatibility, suggesting its potential use in biomaterials for bone repair and regeneration (Kondo et al., 2005).
Therapeutic Potential in Various Diseases
Beta-Collatolic acid has been indicated to play a role in preventing several diseases due to its bioactive properties. It has implications in immunopathological applications and may influence the development of certain cell types and protect against cellular damage (Kwatra & Modi, 2020).
Application in Metabolic and Cardiovascular Disorders
The compound's effects on metabolism and cardiovascular health have been studied, with implications in the treatment and prevention of cholesterol gallstones and related conditions. Beta-Collatolic acid's influence on biliary cholesterol saturation and its efficacy in treating these conditions is significant (Wang & Tazuma, 2002).
Potential in Drug Delivery Systems
Its role in enhancing the effectiveness of drug delivery systems, particularly in targeting specific cell types, has been explored. This includes its use in conjugation with other molecules for targeted therapeutic delivery (Lam et al., 2009).
Propriétés
Nom du produit |
Beta-Collatolic acid |
|---|---|
Formule moléculaire |
C29H34O9 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
4,6-dihydroxy-3-(6-methoxy-1-oxo-3-pentylisochromen-8-yl)oxy-2-(2-oxoheptyl)benzoic acid |
InChI |
InChI=1S/C29H34O9/c1-4-6-8-10-18(30)14-21-26(28(33)34)22(31)16-23(32)27(21)38-24-15-20(36-3)13-17-12-19(11-9-7-5-2)37-29(35)25(17)24/h12-13,15-16,31-32H,4-11,14H2,1-3H3,(H,33,34) |
Clé InChI |
NDOGMEJTCDSZAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



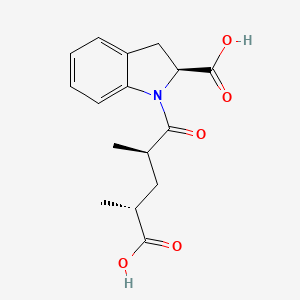
![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)
![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)
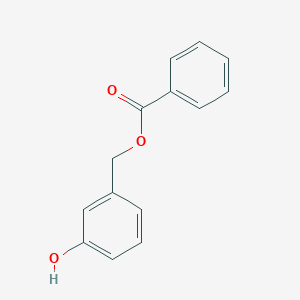
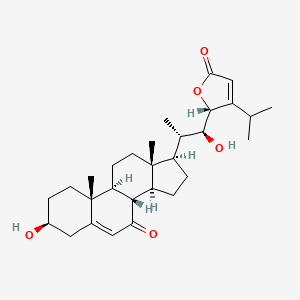
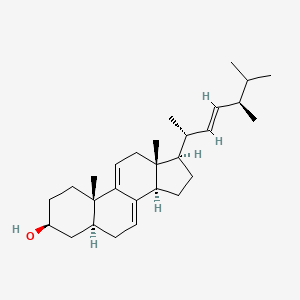
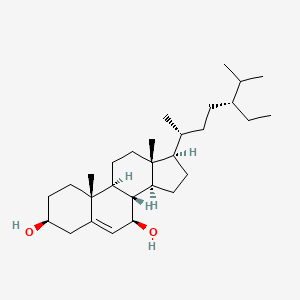
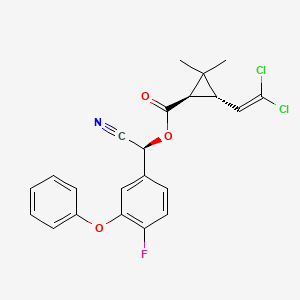
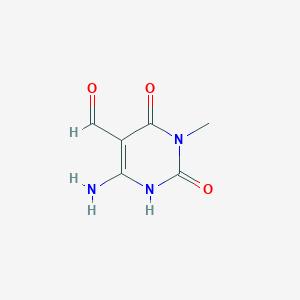
![(R)-Endo-cis-2-azabicyclo[3,3,0]octane-3-carboxylic acid](/img/structure/B1252349.png)
![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)
